![molecular formula C7H5NO2 B038324 Furo[3,2-c]pyridin-3(2H)-one CAS No. 119293-04-8](/img/structure/B38324.png)

Furo[3,2-c]pyridin-3(2H)-one

Overview

Description

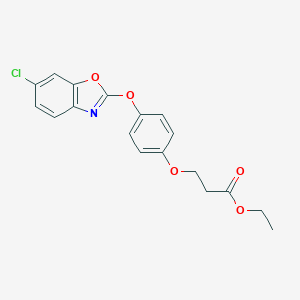

“Furo[3,2-c]pyridin-3(2H)-one” is a chemical compound with the molecular formula C7H5NO . It is also known by other names such as “Furo[3,2-c]pyridine” and "5-Aza-1-benzofuran" .

Synthesis Analysis

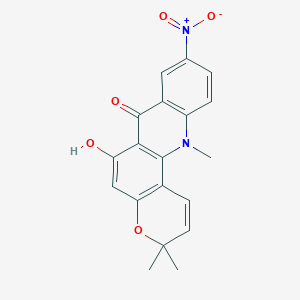

The synthesis of a furo[3,2-c]pyridine-based compound named LIQ-TF was achieved through an Rh-catalyzed tandem reaction . This compound showed near-infrared emission with high quantum yield, and high 1O2 and ˙OH generation efficiency .Molecular Structure Analysis

The molecular structure of “Furo[3,2-c]pyridin-3(2H)-one” consists of a furo[3,2-c]pyridine core . The compound has a molecular weight of 119.121 Da and a mono-isotopic mass of 119.037117 Da .Chemical Reactions Analysis

“Furo[3,2-c]pyridin-3(2H)-one” has been used in the construction of an AIE-active photosensitizer named LIQ-TF . This compound has shown high 1O2 and ˙OH generation efficiency .Physical And Chemical Properties Analysis

“Furo[3,2-c]pyridin-3(2H)-one” has a density of 1.2±0.1 g/cm3, a boiling point of 197.9±13.0 °C at 760 mmHg, and a vapor pressure of 0.5±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 41.6±3.0 kJ/mol and a flash point of 77.8±13.8 °C . The compound has a molar refractivity of 34.5±0.3 cm3 .Scientific Research Applications

Photodynamic Ablation of Bacteria

Furo[3,2-c]pyridin-3(2H)-one has been used to construct an AIE-active photosensitizer, named LIQ-TF . This photosensitizer shows near-infrared emission with high quantum yield, and high 1O2 and ˙OH generation efficiency . It can be used for specific imaging and photodynamic ablation of Gram-positive bacteria in vitro and in vivo . This shows great potential for combating multiple drug-resistant bacteria .

Synthesis of Pyridine Derivatives

Furo[3,2-c]pyridin-3(2H)-one can be used in the synthesis of 2-amino or 2-hydrazino derivatives of pyridine or pyridinopyrazole . This is achieved by amination or hydrazination of 2-chloro-3-cyano-4-methoxy-6-methylpyridine . Acid hydrolysis of these derivatives leads to heterocyclization with the formation of 4-amino-1H-furo[3,4-c]pyridines or pyrazolo[3,4-b]pyridine .

Synthesis of Arylamino Derivatives

The compound can also be used to synthesize 4-arylamino-1H-furo[3,4-c]-pyridines from 4-chloro-6-methyl-1H-furo[3,4-c]-pyridine . This expands the range of possible derivatives and applications of the compound .

Organic Light-Emitting Diodes (OLEDs)

A furo[3,2-c]pyridine-based iridium complex has been developed for high-performance organic light-emitting diodes . This application demonstrates the potential of Furo[3,2-c]pyridin-3(2H)-one in the field of electronics and display technology .

Mechanism of Action

Target of Action

Furo[3,2-c]pyridin-3(2H)-one is a novel compound that has been found to have a specific target in Gram-positive bacteria . This compound acts as a photosensitizer, which is a molecule that absorbs light and transfers that energy to other molecules, creating a chemical change .

Mode of Action

The compound, also known as LIQ-TF, exhibits Aggregation-Induced Emission (AIE) . This means that it emits light when the molecules aggregate, or come together. LIQ-TF shows near-infrared emission with high quantum yield, and high singlet oxygen (^1O2) and hydroxyl radical (˙OH) generation efficiency . This allows it to be used for specific imaging and photodynamic ablation of Gram-positive bacteria .

Biochemical Pathways

The biochemical pathways affected by Furo[3,2-c]pyridin-3(2H)-one involve the generation of reactive oxygen species, specifically ^1O2 and ˙OH . These reactive species can cause damage to cellular components, leading to cell death. This is particularly useful in the context of bacterial infections, where the compound can help to eliminate harmful bacteria .

Result of Action

The result of the action of Furo[3,2-c]pyridin-3(2H)-one is the specific imaging and photodynamic ablation of Gram-positive bacteria . This means that the compound can be used to visualize these bacteria and to destroy them through a process called photodynamic ablation . This has great potential for combating multiple drug-resistant bacteria .

Action Environment

The action of Furo[3,2-c]pyridin-3(2H)-one can be influenced by various environmental factors. For instance, the presence of light is necessary for the compound to act as a photosensitizer . Additionally, the aggregation of the compound’s molecules, which triggers its AIE property, can be influenced by factors such as temperature, pH, and the presence of other molecules

Safety and Hazards

Future Directions

properties

IUPAC Name |

furo[3,2-c]pyridin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO2/c9-6-4-10-7-1-2-8-3-5(6)7/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXOMUBDULVFFBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(O1)C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00557281 | |

| Record name | Furo[3,2-c]pyridin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00557281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furo[3,2-c]pyridin-3(2H)-one | |

CAS RN |

119293-04-8 | |

| Record name | Furo[3,2-c]pyridin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00557281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

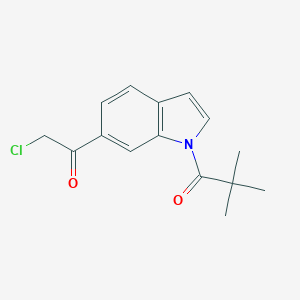

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-Dihydro-1H-[1,3]oxazino[5,4,3-ij]quinoline-3,7-dione](/img/structure/B38251.png)

![Imidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B38260.png)